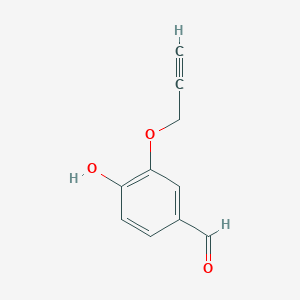

3-Propargyloxy-4-hydroxybenzaldehyde

Descripción

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring

Propiedades

Número CAS |

914095-33-3 |

|---|---|

Fórmula molecular |

C10H8O3 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

4-hydroxy-3-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C10H8O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h1,3-4,6-7,12H,5H2 |

Clave InChI |

NWWYPBGZZVOQIE-UHFFFAOYSA-N |

SMILES canónico |

C#CCOC1=C(C=CC(=C1)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated at reflux for several hours to ensure complete conversion .

Reaction Conditions:

Reactants: 4-hydroxybenzaldehyde, propargyl bromide

Base: Potassium carbonate

Solvent: Acetone

Temperature: Reflux

Duration: 4 hours

Procedure:

- Dissolve 4-hydroxybenzaldehyde and propargyl bromide in acetone.

- Add potassium carbonate to the solution.

- Heat the reaction mixture at reflux for 4 hours with constant stirring.

- After cooling, transfer the reaction mixture to a separating funnel and add distilled water and dichloromethane.

- Extract the product into the organic layer, isolate, and dry over sodium sulfate.

- Remove the solvent under reduced pressure to obtain 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde as a pale orange solid .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants and solvents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzoic acid

Reduction: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases.

Materials Science: It is used in the development of functional materials, such as photoactive compounds and chemical probes.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. For instance, when used as a chemical probe, it can form covalent bonds with biological targets upon activation by UV light. The aldehyde group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and potential downstream effects .

Comparación Con Compuestos Similares

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:

4-Hydroxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.

3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and applications.

Uniqueness: The presence of both the hydroxyl and prop-2-yn-1-yloxy groups in 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity and versatility, making it valuable in various synthetic and research applications.

Actividad Biológica

3-Propargyloxy-4-hydroxybenzaldehyde is a compound derived from hydroxybenzaldehyde, notable for its potential biological activities. This compound has attracted attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its antioxidant, antibacterial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 3-propargyloxy-4-hydroxybenzaldehyde, supported by relevant studies and data.

Chemical Structure

The chemical structure of 3-propargyloxy-4-hydroxybenzaldehyde can be represented as follows:

This structure features a propargyloxy group attached to the benzaldehyde moiety, which is essential for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-propargyloxy-4-hydroxybenzaldehyde exhibit significant antioxidant properties. For instance, studies on related compounds such as 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have demonstrated their ability to increase intracellular antioxidant activity and protect against oxidative stress . These findings suggest that 3-propargyloxy-4-hydroxybenzaldehyde may also possess similar protective effects.

Anticancer Potential

Emerging evidence points to the anticancer potential of hydroxybenzaldehyde derivatives. For instance, compounds like 3-HBA have been investigated for their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the Shh pathway . The activation of these pathways can lead to increased cell viability and reduced apoptosis in specific contexts, indicating that 3-propargyloxy-4-hydroxybenzaldehyde may also influence cancer cell behavior.

Study on Apoptosis Modulation

In a study examining the effects of hydroxybenzaldehydes on astrocytes treated with Angiostrongylus cantonensis excretory-secretory products (ESPs), it was found that treatment with 3-HBA and 4-HBA led to the activation of protective signaling pathways while inhibiting apoptosis-related molecules . This suggests a potential role for 3-propargyloxy-4-hydroxybenzaldehyde in neuroprotection and its therapeutic implications for conditions involving oxidative stress.

Antimicrobial Screening

A study evaluating the antimicrobial properties of various chalcone derivatives, including those related to propargyloxy compounds, demonstrated significant activity against several bacterial strains . Although direct data on 3-propargyloxy-4-hydroxybenzaldehyde were not available, the results imply that similar structures may exhibit comparable antimicrobial efficacy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.